molecular formula C6H12F3NO2 B1445080 1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol CAS No. 380609-27-8

1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol

Cat. No. B1445080
M. Wt: 187.16 g/mol
InChI Key: BPASRQJWDXWGQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol is an organic compound with the molecular formula C6H12F3NO2 . It has a molecular weight of 187.16 . The compound appears as a powder .


Molecular Structure Analysis

The IUPAC name for this compound is 1,1,1-trifluoro-3-(2-methoxyethylamino)propan-2-ol . The compound’s structure can be represented by the SMILES notation: COCCNCC(C(F)(F)F)O .


Physical And Chemical Properties Analysis

The compound is a powder . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Reactivity and Synthesis

The reactivity of compounds similar to 1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol is exemplified in studies focusing on the synthesis and transformation of trifluoroalkanols. For instance, research has highlighted the dissimilar reactivities of diastereomeric trifluoro-3-phenyl-propan-2-ols in elimination reactions, leading to novel rearranged derivatives, illustrating the potential for creating complex fluorinated molecules for further chemical and pharmacological exploration (Hornyak et al., 2001). Furthermore, the enantioselective synthesis of trifluoroalkan-2-ols through ruthenium-catalyzed hydrogenation has been achieved, highlighting the utility of such compounds in synthesizing enantiomerically pure substances for diverse applications (Kuroki et al., 2000).

Molecular Dynamics and Miscibility Studies

The influence of trifluoromethyl groups on the miscibility of fluorinated alcohols with water has been studied using molecular dynamics simulations, offering insights into the physicochemical properties of fluorinated organic molecules. Such studies are pivotal in understanding the behavior of these compounds in biological systems and for designing novel pharmaceuticals and materials (Fioroni et al., 2003).

Chemical Synthesis and Material Science

In the realm of material science and organic synthesis, the trifluoromethyl group's unique properties have been utilized to modify the structural and electronic characteristics of organic molecules. This modification leads to substances with potential applications in medicinal chemistry, as seen in the synthesis of novel Schiff base derivatives (Khalid et al., 2018), and the creation of 3-(trifluoroprop-1-en-2-yl)furans via stereoselective processing and palladium-catalyzed cycloisomerization (Zhang et al., 2007).

Pharmacological Applications

While direct studies on 1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol are limited, related research underscores the broader implications of trifluoroalkanol derivatives in pharmacology. For example, the use of Deoxo-Fluor reagent in the synthesis of Weinreb amides from carboxylic acids demonstrates the versatility of fluorinated compounds in creating high-purity products for pharmaceutical research (Tunoori et al., 2000).

Safety And Hazards

Safety data for 1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol is currently unavailable online . For more assistance, it is recommended to request an SDS or contact the supplier .

properties

IUPAC Name

1,1,1-trifluoro-3-(2-methoxyethylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3NO2/c1-12-3-2-10-4-5(11)6(7,8)9/h5,10-11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPASRQJWDXWGQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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